molecular formula C20H17N3O5 B5635228 N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B5635228
M. Wt: 379.4 g/mol
InChI Key: QREVMEHMQFWYIY-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group as the primary aromatic substituent and a 3-methoxyphenyl moiety attached to the pyridazinone core. Its structural complexity arises from the combination of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) and a substituted acetamide side chain, which influences its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-26-15-4-2-3-13(9-15)16-6-8-20(25)23(22-16)11-19(24)21-14-5-7-17-18(10-14)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREVMEHMQFWYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones under acidic conditions.

    Coupling of the benzodioxole and pyridazinone units: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic substitution reactions can take place on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific molecular targets. Industry : It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the pyridazinone moiety can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with other pyridazinone-acetamide derivatives, differing primarily in substituents on the pyridazinone ring and the aromatic acetamide side chain. Below is a detailed comparison with key analogs:

N-(1,3-Benzodioxol-5-yl)-2-[3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide

  • Structural Difference : The 3-methoxyphenyl group is replaced with a 4-chlorophenyl substituent .
  • Lipophilicity: The logP value increases compared to the methoxy-substituted analog (estimated logP ~3.5 vs. ~3.27 for the methoxy variant) .
  • Synthetic Yield: Not explicitly reported, but similar coupling strategies (e.g., amide bond formation) are employed .

N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(4-Methylphenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide

  • Structural Difference : Substitution with a 4-methylphenyl group instead of 3-methoxyphenyl .
  • Thermodynamic Stability: Higher molecular weight (363.37 g/mol vs. 379.38 g/mol for the methoxy analog) and altered hydrogen-bonding capacity (polar surface area: 68.8 Ų vs. similar analogs) .

2-[3-Methyl-5-(4-(Methylthio)Benzyl)-6-Oxopyridazin-1(6H)-yl]Acetic Acid Derivatives

  • Representative Compound : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) .
  • Structural Difference : Incorporates a methylthio-benzyl group and a bromophenyl acetamide side chain.
  • Impact :
    • Synthetic Accessibility : Lower yield (10% for 8a vs. higher yields for methoxy derivatives) due to steric and electronic challenges in coupling reactions .
    • Bioactivity : Methylthio groups may enhance metabolic stability but reduce solubility (logP ~3.8 estimated).

N-(tert-Butyl)-2-(6-Oxopyridazin-1(6H)-yl)Acetamide Derivatives

  • Example: N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) .
  • Structural Difference: A bulkier indazolo-quinoxaline core replaces the pyridazinone ring.
  • Impact: Pharmacokinetics: Increased molecular weight (>400 g/mol) and logP (~4.0) suggest reduced bioavailability compared to simpler pyridazinone analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Synthetic Yield (%)
N-(1,3-Benzodioxol-5-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) C20H17N3O5 379.38 3-Methoxyphenyl, benzodioxol-5-yl ~3.27 Not reported
N-(1,3-Benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide C19H14ClN3O4 383.79 4-Chlorophenyl ~3.5 Not reported
N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide C20H17N3O4 363.37 4-Methylphenyl ~3.0 Not reported
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide C21H20BrN3O2S 466.37 4-Bromophenyl, methylthio-benzyl ~3.8 10%

Research Findings and Pharmacological Implications

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability .
    • Halogenated analogs (e.g., 4-chlorophenyl) enhance target binding affinity in kinase inhibition assays but increase toxicity risks .
  • Synthetic Challenges :
    • Coupling reactions involving bulky substituents (e.g., tert-butyl) result in lower yields .
    • Methoxy and methylthio groups require optimized reaction conditions to avoid side reactions .

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